molecular formula C11H8BrNO B3026847 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline CAS No. 1155270-72-6

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Katalognummer: B3026847
CAS-Nummer: 1155270-72-6
Molekulargewicht: 250.09
InChI-Schlüssel: NLNLIVVRQYUQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a chemical compound with the molecular formula C11H8BrNO. It is characterized by a bromine atom attached to a dihydropyranoquinoline structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a brominated precursor with a suitable reagent to form the dihydropyranoquinoline ring system. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are part of critical biological pathways. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
  • 7-Bromo-2,3-dihydro-1H-pyrano[4,3,2-de]quinoline

Comparison: Compared to similar compounds, 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is unique due to its specific bromine substitution pattern and the resulting chemical properties.

Biologische Aktivität

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound characterized by its unique fused pyranoquinoline structure. Its molecular formula is C11_{11}H8_8BrN O, with a molecular weight of approximately 250.09 g/mol. The presence of a bromine atom at the 7-position of the quinoline ring significantly influences its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a bromine substituent and a nitrogen atom in its quinoline structure, contributing to its reactivity and biological activity. The structural uniqueness of this compound allows for various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties . Below are summarized findings from various studies:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to this compound. The compound has been evaluated against various bacterial strains and fungi. For instance:

  • In vitro assays demonstrated that derivatives of this compound showed considerable inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MIC) were determined to assess efficacy.

Anticancer Activity

The anticancer properties of this compound have been extensively studied:

  • Cytotoxicity Tests : The compound was tested against several cancer cell lines including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). Results indicated IC50_{50} values ranging from 0.137 to 0.583 μg/mL for these cell lines .
  • Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
6-Bromoquinoline Bromine at position 6 on quinolineKnown for strong antibacterial activity
4-Hydroxyquinoline Hydroxyl group at position 4Exhibits neuroprotective effects
7-Methoxyquinoline Methoxy group at position 7Potential anticancer properties
1-Aminoisoquinoline Amino group at position 1Used in synthesizing pharmaceuticals

The distinct fused ring system and bromination pattern of this compound may impart unique pharmacological properties compared to these similar compounds .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability in HepG2 and MCF-7 cells.
    • Results indicated that higher concentrations resulted in increased apoptosis as evidenced by DNA laddering assays.
  • Antimicrobial Efficacy Assessment : Another study assessed the compound's effectiveness against clinical isolates of bacteria. The results confirmed its potential as an antimicrobial agent with promising MIC values.

Eigenschaften

IUPAC Name

10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(4-6-14-9)3-5-13-11(8)10/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNLIVVRQYUQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C3C1=CC=NC3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257042
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155270-72-6
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155270-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline (0.220 g; 0.773 mmol) in trifluoroacetic acid (7.5 ml) was added zinc dust (0.253 g; 3.87 mmol) and the reaction was stirred at room temperature for 16 h. The suspension was filtered, concentrated under reduced pressure, diluted with a solution of sodium hydroxide 1N and extracted with dichloromethane. The organic layer was washed with water and brine, dried over magnesium sulphate and concentrated under reduced pressure. Purification by flash chromatography on silica gel using a gradient of ethyl acetate (5-80%) in heptane furnished 0.047 g (24%) of 7-bromo-2,3-dihydropyrano[4,3,2-de]quinoline as a white solid.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.253 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 2
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 3
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 4
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 5
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 6
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.